molecular formula C28H32N6O4 B2467921 N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243090-76-7

N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2467921
CAS No.: 1243090-76-7
M. Wt: 516.602
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazoloquinazoline core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzamide and a triazole derivative under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step involves the alkylation of the triazoloquinazoline core with a cyclopentyl halide in the presence of a base such as potassium carbonate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s triazoloquinazoline core is known for its potential therapeutic properties, making it a candidate for drug development.

    Pharmacology: It can be used in the study of biological pathways and mechanisms of action of various drugs.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core and may have similar biological activities.

    Carbamoyl Derivatives: Compounds with carbamoyl groups may exhibit similar pharmacological properties.

    Cyclopentyl Derivatives: Compounds with cyclopentyl groups may have similar chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O4/c1-17(2)33-26(37)22-13-12-20(25(36)30-21-6-4-5-7-21)14-23(22)34-27(33)31-32(28(34)38)16-24(35)29-15-19-10-8-18(3)9-11-19/h8-14,17,21H,4-7,15-16H2,1-3H3,(H,29,35)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAFBRJIGWWYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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